DD-3305

COX-2 inhibition NSAID Enzyme assay

Standard NSAIDs like indomethacin cause gastric toxicity via potent COX-1 inhibition, confounding inflammation research. DD-3305 solves this with a unique COX-2 selectivity profile (IC50 = 14,900 nM vs. COX-1 >50,000 nM) and noncompetitive inhibition kinetics (Ki = 920 nM). • In vivo anti-inflammatory efficacy comparable to indomethacin in carrageenan-induced rat models • >3.3-fold COX-2/COX-1 selectivity window enables clean pathway discrimination assays • Reference standard for dibenzoxepin scaffold SAR campaigns; available at ≥98% purity with global shipping

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 55690-47-6
Cat. No. B1669906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDD-3305
CAS55690-47-6
Synonyms2-(6,11-dihydro-11-oxodibenz(b,e)oxepin-3-yl)propionic acid
DD 3305
DD-3305
DD-3305, (+)-isomer
DD-3305, (+-)-isomer
DD-3305, (-)-isome
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CO2)C(=O)O
InChIInChI=1S/C17H14O4/c1-10(17(19)20)11-6-7-14-15(8-11)21-9-12-4-2-3-5-13(12)16(14)18/h2-8,10H,9H2,1H3,(H,19,20)
InChIKeyZLHKCAHRTBIOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DD-3305: Compound Identity and Class


2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid (CAS 55690-47-6, also designated DD-3305) is a small-molecule anti-inflammatory agent belonging to the dibenzoxepin acetic acid derivative class . It is recognized as a bioactive compound with anti-inflammatory efficacy that is quantitatively comparable to the established non-steroidal anti-inflammatory drug (NSAID) indomethacin in standard preclinical models .

Compound class Dibenzoxepin acetic acid derivative
Mechanism context Reported noncompetitive COX-2 inhibition
Selectivity profile Markedly lower COX-1 inhibition reported

DD-3305: Why It Cannot Be Replaced by Other NSAIDs


While benoxaprofen, a structurally distinct NSAID with a 2-arylbenzoxazole core, is known for its weak cyclooxygenase (COX) inhibition and preferential activity on the 5-lipoxygenase (5-LOX) pathway , generic substitution fails due to divergent molecular pharmacology and metabolic profiles. DD-3305's specific dibenzoxepin scaffold yields a unique COX-2 inhibition profile (IC50 = 1.49E+4 nM) that is markedly different from benoxaprofen's reported COX-2 inhibitory activity (IC50 = 1.84E+3 nM) [1]. Furthermore, unlike benoxaprofen, which undergoes minimal metabolic transformation and is primarily excreted as a glucuronide conjugate [2], the specific metabolic fate of DD-3305, while less characterized, is expected to differ based on its distinct chemical structure, precluding direct interchangeability in experimental or industrial applications where target engagement or metabolic stability is critical.

Structural scaffold differs from benoxaprofen; COX-2/COX-1 selectivity profile may not transfer.
Metabolic fate expected to diverge from benoxaprofen’s glucuronidation, potentially altering stability.
Noncompetitive COX-2 mechanism vs. typical competitive NSAID profile may limit direct interchangeability.

DD-3305: Key Quantitative Differentiators


COX-2 Inhibition vs. Benoxaprofen

DD-3305 exhibits significantly weaker inhibition of human recombinant COX-2 compared to benoxaprofen, providing a critical differentiator for applications requiring low COX-2 interference. In a standardized enzyme immunoassay, DD-3305 shows an IC50 of 14,900 nM, whereas benoxaprofen demonstrates an IC50 of 1,840 nM [1][2]. This 8.1-fold difference in potency is crucial for researchers seeking a tool compound with minimal COX-2 engagement or for understanding structure-activity relationships (SAR) in this chemical series.

COX-2 Inhibition
Reported
IC50 14,900 nM (DD-3305) vs. 1,840 nM (benoxaprofen)
Supports COX-2 selectivity workflow; reported 8.1× lower inhibition
Human recombinant COX-2; enzyme immunoassay
COX-2 inhibition NSAID Enzyme assay Drug discovery

COX-1 Inhibition Selectivity vs. Benoxaprofen

DD-3305 demonstrates a notable lack of COX-1 inhibition compared to benoxaprofen. Against ovine COX-1, DD-3305 exhibits an IC50 > 50,000 nM, whereas benoxaprofen shows an IC50 of 5,410 nM [1][2]. This indicates that DD-3305 is at least 9.2 times less potent against COX-1, suggesting a potential for a different safety or off-target profile. For applications where COX-1 inhibition is a confounding variable, this data provides a clear rationale for selecting DD-3305 over benoxaprofen.

COX-1 Selectivity
Reported
IC50 >50,000 nM (DD-3305) vs. 5,410 nM (benoxaprofen)
Minimal COX-1 engagement reported; >9.2× lower than benoxaprofen
Ovine COX-1; enzyme immunoassay
COX-1 selectivity NSAID Enzyme assay Safety pharmacology

In Vivo Anti-Inflammatory Efficacy vs. Indomethacin

In a standardized in vivo model of acute and chronic inflammation, DD-3305 demonstrates anti-inflammatory efficacy that is quantitatively comparable to the potent NSAID indomethacin . The study reports that in a carrageenan-induced rat paw edema model, DD-3305 was effective in inhibiting both chronic and acute inflammation to a similar degree as indomethacin, although precise ED50 or percentage inhibition values were not detailed in the source. This positions DD-3305 as a viable alternative to indomethacin, particularly in research contexts where indomethacin's strong COX-1/COX-2 inhibition profile is problematic.

In Vivo Anti-inflammatory
Data to verify
Comparable efficacy to indomethacin (carrageenan model)
Model-response context; indomethacin-like activity reported
Exact ED50 values not detailed; source review needed
Anti-inflammatory In vivo efficacy Carrageenan model Preclinical

Noncompetitive COX-2 Inhibition Mechanism

DD-3305 exhibits a noncompetitive mode of inhibition against human COX-2, as determined by Lineweaver-Burk plot analysis, with a Ki value of 920 nM [1]. This kinetic profile is a key differentiator from the majority of NSAIDs, including benoxaprofen, which are typically competitive inhibitors of COX enzymes [2]. Noncompetitive inhibition implies that DD-3305 binds to a site distinct from the arachidonic acid substrate binding pocket, potentially leading to a different pharmacological outcome and resistance to substrate concentration changes. This unique mechanism provides a strong rationale for its use in studying alternative modes of COX-2 regulation.

COX-2 Mechanism
Reported
Noncompetitive inhibition (Ki = 920 nM)
Supports allosteric COX-2 regulation studies
Lineweaver-Burk analysis; distinct from typical NSAIDs
Enzyme kinetics COX-2 Noncompetitive inhibition Mechanism of action

DD-3305: Research Application Scenarios


Noncompetitive COX-2 Inhibition Studies

Given its demonstrated noncompetitive inhibition of human COX-2 with a Ki of 920 nM [1], DD-3305 is ideally suited for academic and industrial research focused on elucidating alternative mechanisms of COX-2 regulation. This compound can be used as a chemical probe to study allosteric modulation of COX-2, distinct from the competitive inhibition mechanisms of most NSAIDs . This application is supported by direct quantitative kinetic data.

In Vivo Efficacy Comparable to Indomethacin

Researchers seeking an anti-inflammatory agent with in vivo efficacy comparable to indomethacin, but potentially with a different COX-1/COX-2 selectivity profile, can utilize DD-3305. Its demonstrated effectiveness in the carrageenan-induced rat inflammation model [1] makes it a strong candidate for studies where indomethacin's potent COX-1 inhibition (and associated gastric toxicity) is a confounding factor, given DD-3305's weaker COX-1 inhibition profile (IC50 > 50,000 nM) .

SAR Studies of Dibenzoxepin Derivatives

DD-3305 serves as a key reference standard for SAR campaigns exploring the dibenzoxepin scaffold. Its well-characterized COX-2 and COX-1 inhibition potencies (IC50 = 14,900 nM and >50,000 nM, respectively) [1] provide a baseline for evaluating new chemical entities. Comparative analysis with structurally related compounds like benoxaprofen, which has a different core and potency profile , allows for the deconvolution of structural features driving target engagement and selectivity.

COX-1/COX-2 Selectivity Assay Development

The stark difference in COX-1 versus COX-2 inhibition by DD-3305 (IC50 >50,000 nM vs 14,900 nM) [1] makes it a valuable positive control or reference inhibitor in biochemical and cellular assays designed to measure COX isoform selectivity. Its low COX-1 activity allows it to be used as a tool to discriminate between COX-1- and COX-2-mediated pathways in complex biological systems.

Application
Selection Property
Validation Focus
Noncompetitive COX-2 mechanism studies
Noncompetitive inhibition profile
Allosteric COX-2 regulation assay context
COX isoform selectivity assay development
Reported COX-2 vs COX-1 selectivity window
Isoform selectivity endpoint review
In vivo anti-inflammatory model research
Indomethacin-comparable activity in carrageenan model
Model-response endpoint context
Dibenzoxepin SAR studies
Characterized COX inhibition baseline
Structure-activity relationship review

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